molecular formula C17H10F6N4O4 B11508659 N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide

Cat. No.: B11508659
M. Wt: 448.28 g/mol
InChI Key: LZCCUXZMZDTDNG-UHFFFAOYSA-N
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Description

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including an imidazolidinone ring, a pyridine ring, and trifluoromethoxy and trifluoromethyl substituents

Preparation Methods

The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethoxy and trifluoromethyl groups: These groups can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethoxybenzene and trifluoromethyl iodide.

    Coupling with pyridine-4-carboxamide: The final step involves coupling the imidazolidinone intermediate with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of trifluoromethoxy and trifluoromethyl groups imparts unique electronic properties, making the compound useful in the development of advanced materials such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide can be compared with similar compounds such as:

    N-{2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl}acetamide: This compound shares the imidazolidinone core but differs in the substituents, affecting its chemical properties and applications.

    4-(Trifluoromethyl)pyridine: This compound contains the trifluoromethyl group and pyridine ring but lacks the imidazolidinone structure, resulting in different reactivity and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H10F6N4O4

Molecular Weight

448.28 g/mol

IUPAC Name

N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H10F6N4O4/c18-16(19,20)15(25-12(28)9-5-7-24-8-6-9)13(29)27(14(30)26-15)10-1-3-11(4-2-10)31-17(21,22)23/h1-8H,(H,25,28)(H,26,30)

InChI Key

LZCCUXZMZDTDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3)OC(F)(F)F

Origin of Product

United States

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